molecular formula C7H13NO2 B15206607 1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol

1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol

Cat. No.: B15206607
M. Wt: 143.18 g/mol
InChI Key: SUWXWZNHYXGPMK-UHFFFAOYSA-N
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Description

1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol is an organic compound that belongs to the class of oxazoline derivatives This compound is characterized by the presence of an oxazoline ring, which is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-2-methyl-1-propanol with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes to form the oxazoline ring. The reaction conditions typically involve heating the reactants at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The oxazoline ring can be reduced to form the corresponding oxazolidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate the substitution reactions.

Major Products:

    Oxidation: The major products include ketones or aldehydes.

    Reduction: The major product is the oxazolidine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various oxazoline-based ligands and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: The compound is used in the production of polymers and resins, where it imparts specific properties such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, making it useful as a ligand in catalytic processes. Additionally, the compound’s hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules. The pathways involved in its biological activities are still under investigation, with studies focusing on its potential to inhibit microbial growth by disrupting cell membrane integrity.

Comparison with Similar Compounds

1-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)ethanol can be compared with other oxazoline derivatives, such as:

    2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: This compound has an aniline group instead of a hydroxyl group, leading to different reactivity and applications.

    4-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenylamine: This compound features a phenylamine group, which imparts distinct chemical properties and uses.

    1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)ethane: This compound contains two oxazoline rings, making it useful as a bidentate ligand in coordination chemistry.

The uniqueness of this compound lies in its specific combination of the oxazoline ring and hydroxyl group, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)ethanol

InChI

InChI=1S/C7H13NO2/c1-5(9)6-8-7(2,3)4-10-6/h5,9H,4H2,1-3H3

InChI Key

SUWXWZNHYXGPMK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(CO1)(C)C)O

Origin of Product

United States

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